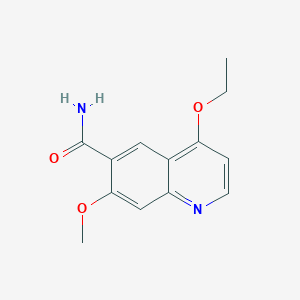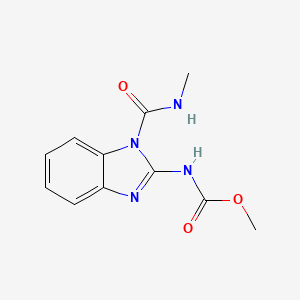
Azindoyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azindoyle is a heterocyclic compound that belongs to the class of azoles, which are five-membered aromatic rings containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azindoyle can be synthesized through several synthetic routes. One common method involves the cyclization of pyridine and pyrrole building blocks . This process typically requires the use of catalysts and specific reaction conditions to achieve the desired product. For example, the use of palladium-catalyzed intramolecular Heck reactions has been reported to be effective in synthesizing this compound derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound compounds often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of novel synthetic strategies has allowed for the production of diversely substituted this compound derivatives, which are of significant interest in drug discovery and other applications .
Analyse Des Réactions Chimiques
Types of Reactions
Azindoyle undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and catalytic hydrogenation.
Nucleophiles: Such as azide ions and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced this compound derivatives. Substitution reactions can result in a variety of substituted this compound compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of azindoyle compounds involves their interaction with specific molecular targets and pathways. For example, this compound derivatives have been shown to inhibit protein kinases, which are enzymes involved in cell signaling and regulation . The binding of this compound to these targets can disrupt their normal function, leading to therapeutic effects. Additionally, this compound compounds can modulate various biological processes, such as apoptosis and cell proliferation .
Comparaison Avec Des Composés Similaires
Azindoyle can be compared with other similar compounds, such as indole and azaindole. While all these compounds share a similar heterocyclic structure, this compound is unique due to its specific nitrogen atom arrangement and reactivity. Some similar compounds include:
Indole: A heterocyclic compound with a benzene ring fused to a pyrrole ring.
Azaindole: A compound with a pyridine ring fused to a pyrrole ring.
This compound’s unique properties make it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds.
Propriétés
Numéro CAS |
28593-34-2 |
|---|---|
Formule moléculaire |
C11H12N4O3 |
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
methyl N-[1-(methylcarbamoyl)benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C11H12N4O3/c1-12-10(16)15-8-6-4-3-5-7(8)13-9(15)14-11(17)18-2/h3-6H,1-2H3,(H,12,16)(H,13,14,17) |
Clé InChI |
AZMLVYPSILJVDA-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


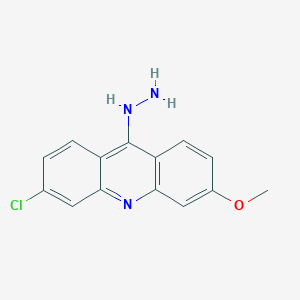
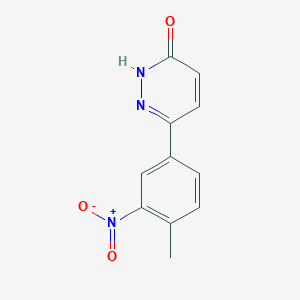
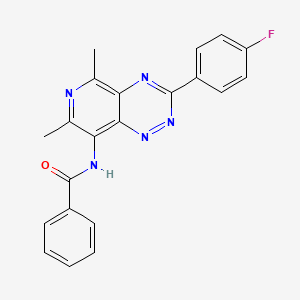

![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B12924297.png)
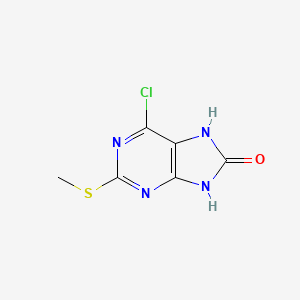


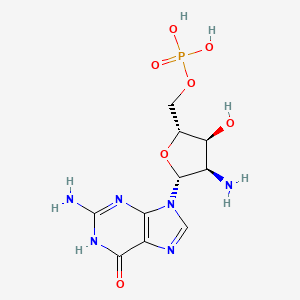
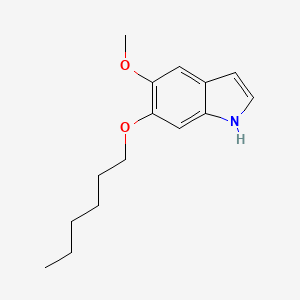

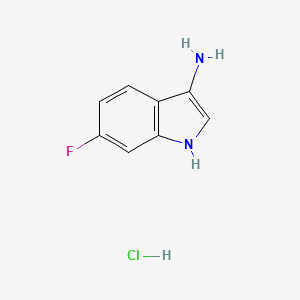
![Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-](/img/structure/B12924335.png)
